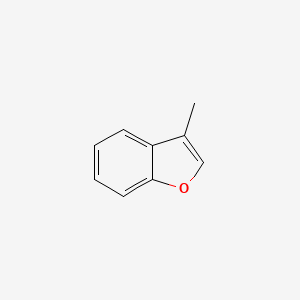

3-Methylbenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXHLJNBNWVNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175871 | |

| Record name | 3-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21535-97-7 | |

| Record name | 3-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912RQB3DCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylbenzofuran from o-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylbenzofuran, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, o-hydroxyacetophenone. The primary focus of this document is the application of the Rap-Stoermer reaction, a classical and efficient method for the construction of the benzofuran (B130515) ring system.

Introduction

Benzofuran derivatives are integral components of numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of substituted benzofurans, such as this compound, is therefore of significant interest to the drug discovery and development community. The Rap-Stoermer reaction offers a straightforward and reliable approach to this class of compounds, typically involving the condensation of a phenol (B47542) with an α-haloketone in the presence of a base. This guide will delve into the mechanistic details, experimental protocols, and quantitative data associated with the synthesis of a key this compound derivative from o-hydroxyacetophenone.

The Rap-Stoermer Reaction: A Mechanistic Overview

The synthesis of 2-acetyl-3-methylbenzofuran from o-hydroxyacetophenone and chloroacetone (B47974) proceeds via the Rap-Stoermer reaction. This reaction is a one-pot cascade process that encompasses three key steps:

-

O-Alkylation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of o-hydroxyacetophenone by a base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetone in an SN2 reaction, forming an ether linkage.

-

Intramolecular Aldol (B89426) Condensation: The newly formed ether intermediate possesses both a ketone and an enolizable α-hydrogen. In the presence of a base, an enolate is formed, which then undergoes an intramolecular aldol-type condensation. The enolate attacks the carbonyl carbon of the original acetophenone (B1666503) moiety, leading to the formation of a five-membered ring and a hydroxyl group.

-

Dehydration: The final step involves the dehydration of the cyclic aldol adduct. The hydroxyl group is eliminated as a water molecule, resulting in the formation of a double bond and the aromatic benzofuran ring system.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-acetyl-3-methylbenzofuran from o-hydroxyacetophenone and chloroacetone, based on a representative experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| o-Hydroxyacetophenone | 1.0 eq | [1] |

| Chloroacetone | 1.0 eq | [1] |

| Potassium Carbonate (K₂CO₃) | 2.0 eq | [1] |

| Solvent | Acetonitrile (B52724) | [1] |

| Reaction Temperature | 80 °C | [1] |

| Reaction Time | 48 - 96 hours | [1] |

| Yield | Not explicitly stated for the parent compound, but this is a general method for its derivatives. | [1] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 2-acetyl-3-methylbenzofuran, a representative example of the Rap-Stoermer reaction between o-hydroxyacetophenone and an α-haloketone.

Synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one [1]

-

Materials:

-

o-Hydroxyacetophenone (16.6 mmol, 1.0 eq)

-

Chloroacetone (16.6 mmol, 1.32 mL, 1.0 eq)

-

Potassium Carbonate (K₂CO₃) (33.2 mmol, 4.6 g, 2.0 eq)

-

Acetonitrile (30 mL)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

To a solution of o-hydroxyacetophenone (16.6 mmol) and chloroacetone (16.6 mmol, 1.32 mL) in acetonitrile (30 mL), add potassium carbonate (33.2 mmol, 4.6 g).

-

Heat the resulting mixture at 80 °C and stir for 48–96 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the pure 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one.

-

Visualizing the Synthesis

5.1. Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Rap-Stoermer reaction for the synthesis of 2-acetyl-3-methylbenzofuran.

5.2. Experimental Workflow

The general workflow for the synthesis and purification of this compound derivatives is depicted below.

Conclusion

The synthesis of this compound derivatives from o-hydroxyacetophenone via the Rap-Stoermer reaction is a robust and well-established method. This guide has provided a detailed overview of the reaction mechanism, a specific experimental protocol for a key derivative, and a summary of the quantitative aspects of the synthesis. The provided visualizations of the reaction mechanism and experimental workflow are intended to offer a clear and concise understanding of the process for researchers and professionals in the field of drug development. This foundational knowledge can be leveraged for the synthesis of a diverse array of this compound analogs for further biological evaluation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methylbenzofuran

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and organic synthesis.[1]

Core Chemical Properties

This compound is a versatile organic compound characterized by a fused benzofuran (B130515) ring system.[1] This structure is a valuable asset in a range of industrial and research applications.[1]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Appearance | Colorless to almost clear liquid | [1] |

| Boiling Point | 195-197 °C at 760 mmHg | [2] |

| Density | 1.046 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.554 | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹³C NMR: Key chemical shifts can be found in various spectroscopic databases.[4]

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a top peak at m/z 131 and a second highest peak at m/z 132.[3]

-

Infrared (IR) Spectroscopy: ATR-IR spectra are available for this compound.[3]

Reactivity and Synthetic Applications

The unique structure of this compound enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] It is particularly useful in the development of novel compounds with potential anti-inflammatory and anti-cancer properties.[1][5]

Oxidation Reactions

The oxidation of this compound has been studied as a model for metabolic activation and for the synthesis of novel, biologically active compounds.[6] Catalytic oxidation with hydrogen peroxide in the presence of Mn(III) porphyrins can achieve high conversion rates (up to 99%).[6] The primary products of this reaction are this compound-2(3H)-one and 2'-hydroxyacetophenone.[6][7]

The reaction proceeds via the formation of an epoxide at the 2,3-position, which then undergoes an internal rearrangement.[6]

Caption: Oxidation pathway of this compound.

Electrophilic Aromatic Substitution

The furan (B31954) ring in benzofurans is electron-rich, making it susceptible to electrophilic attack.[8] Theoretical and experimental data indicate that the C-2 position is the most favorable site for electrophilic substitution.[8][9] This is due to the formation of a more stable carbocation intermediate where the positive charge is delocalized over the benzene (B151609) ring.[8][9]

A common example is the bromination of this compound at the 2-position using N-Bromosuccinimide (NBS) in a polar aprotic solvent.[8]

Caption: Electrophilic bromination of this compound.

Nucleophilic Substitution Reactions

While the benzofuran ring itself is not highly susceptible to nucleophilic attack, derivatives of this compound can readily undergo nucleophilic substitution. For instance, the bromination of the 3-methyl group (see Experimental Protocols) provides a reactive handle for subsequent Sₙ2 reactions.[5][10] This allows for the introduction of various functional groups, which is a key strategy in the synthesis of complex molecules with potential biological activity.[5][10]

Cycloaddition Reactions

Benzofuran derivatives can participate in cycloaddition reactions to form more complex fused heterocyclic systems. For example, 2-nitrobenzofurans have been shown to undergo dearomative (3+2) cycloaddition with para-quinamines to yield benzofuro[3,2-b]indol-3-one derivatives.[11]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

General Experimental Workflow

The following diagram illustrates a general workflow for many of the reactions described.

Caption: General experimental workflow for synthesis.

Protocol 1: Oxidation of this compound[7]

-

Materials: this compound, Mn(III) porphyrin catalyst, hydrogen peroxide, ammonium (B1175870) acetate (B1210297), solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve this compound and the Mn(III) porphyrin catalyst in the chosen solvent.

-

Add ammonium acetate as a co-catalyst.

-

Add hydrogen peroxide dropwise to the mixture at room temperature.

-

Stir the reaction mixture and monitor its progress by GC-MS.

-

Upon completion, perform a standard aqueous workup and extract the products with an organic solvent.

-

Purify the products using column chromatography.

-

Protocol 2: Electrophilic Bromination at the C-2 Position[9]

-

Materials: this compound, N-Bromosuccinimide (NBS), anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add NBS portion-wise to the solution while stirring.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer, evaporate the solvent, and purify the crude product.

-

Protocol 3: Radical Bromination of the 3-Methyl Group[6][11]

-

Materials: A this compound derivative (e.g., ethyl this compound-2-carboxylate), N-bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and a non-polar solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Dissolve the this compound derivative, NBS, and the radical initiator in carbon tetrachloride.

-

Reflux the mixture and monitor the reaction's progress using TLC.

-

After completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.

-

Evaporate the solvent from the filtrate.

-

Wash the resulting solid with water and then with a cold solvent like ethanol (B145695) to purify the product.

-

Safety Information

This compound is classified as harmful if swallowed and causes serious eye damage.[2][3] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[2][12] It is a combustible liquid and should be stored in a cool, dry, and well-ventilated place.[2][12] Incompatible materials include strong oxidizing agents.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 21535-97-7 [sigmaaldrich.com]

- 3. This compound | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines [mdpi.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Data Interpretation of 3-Methylbenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzofuran (C₉H₈O), a key heterocyclic scaffold in medicinal chemistry. This document details the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.50-7.45 | m | - | H-4, H-7 |

| ~7.25-7.15 | m | - | H-5, H-6 |

| ~7.30 | s | - | H-2 |

| ~2.25 | s | - | -CH₃ |

Predicted data is based on the analysis of structurally similar benzofuran (B130515) derivatives.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 155.1 | C-7a |

| 141.0 | C-2 |

| 129.8 | C-3a |

| 124.0 | C-5 |

| 122.5 | C-6 |

| 120.0 | C-4 |

| 111.4 | C-7 |

| 110.9 | C-3 |

| 9.5 | -CH₃ |

Data obtained from SpectraBase, acquired in Chloroform-d on a Bruker WM-360 spectrometer.[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Methyl C-H stretch |

| ~1610, ~1460 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (furan ring) |

| ~1100 | Strong | Symmetric C-O-C stretch (furan ring) |

| ~750 | Strong | C-H out-of-plane bend |

Predicted data is based on characteristic IR absorptions for substituted benzofurans.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 132 | High | [M]⁺ (Molecular Ion) |

| 131 | High | [M-H]⁺ |

| 103 | Medium | [M-CHO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data for this compound, based on standard laboratory practices for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 220 ppm

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation: FT-IR Spectrometer with a diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a small drop of liquid this compound or a few milligrams of the solid sample directly onto the center of the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: GC-MS system equipped with a capillary column and an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Conditions:

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualizations

Chemical Structure and Atom Numbering

Caption: Chemical structure of this compound with atom numbering.

Mass Spectrometry Fragmentation Pathway

References

The Ascendant Therapeutic Potential of 3-Methylbenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant biological activities. Among these, 3-methylbenzofuran derivatives have emerged as a promising class of compounds with diverse therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the current research, focusing on the anticancer and antimicrobial activities of these compounds, detailing experimental protocols, and elucidating their mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Quantitative Anticancer and VEGFR-2 Inhibition Data

The antiproliferative activity of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for different derivatives against various cancer cell lines and their VEGFR-2 inhibitory activity.

Table 1: Anticancer Activity of this compound Derivatives (IC50, µM)

| Compound ID | A549 (Non-small cell lung cancer) | NCI-H23 (Non-small cell lung cancer) | K562 (Chronic myelogenous leukemia) | MCF7 (Breast cancer) | Panc-1 (Pancreatic cancer) |

| 4b | - | - | - | - | - |

| 4c | 1.48[1] | - | - | - | - |

| 6 and 8 | - | - | Selective action | - | - |

| 10d | 1.504 | - | - | 2.07[2] | - |

| 11d | 2.99 | - | - | 5.57 | 2.22 |

| 12b | 0.858[2] | - | - | - | - |

| 13b | 1.71 | - | - | 2.98 | 1.04 |

| 14b | 1.822 | - | - | 4.19 | - |

| 14c | 1.86 | - | - | - | - |

| 15a | - | 2.52[1] | - | - | - |

| 15c | - | 2.21[1] | - | - | - |

| 16a | - | 0.49[1] | - | - | - |

Table 2: VEGFR-2 Inhibitory Activity of Selected this compound Derivatives

| Compound ID | VEGFR-2 Inhibition IC50 (nM) |

| 4b | 77.97[1][3] |

| 15a | 132.5[1][3] |

| 16a | 45.4[1][3] |

| 5c | 1.07[4] |

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Beyond angiogenesis inhibition, this compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, derivative 4b was found to induce apoptosis in 42.05% of A549 cells, a significant increase compared to the 1.37% observed in control cells[1]. Similarly, compounds 15a and 16a induced apoptosis in 34.59% and 36.81% of NCI-H23 cells, respectively[1]. Some derivatives also demonstrate the ability to increase the generation of reactive oxygen species (ROS) in cancer cells, contributing to their pro-apoptotic effects[5].

The following diagram illustrates the proposed signaling pathway for VEGFR-2 inhibition by this compound derivatives.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. The introduction of halogen atoms into the benzofuran structure has been shown to be a key factor in enhancing their antimicrobial efficacy.

Quantitative Antimicrobial Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)

| Compound ID | Staphylococcus aureus | Gram-positive cocci | Candida albicans | Candida parapsilosis | Penicillium italicum | Colletotrichum musae |

| III | - | 50-200[6] | 100[6] | 100[6] | - | - |

| IV | - | 50-200[6] | - | - | - | - |

| VI | - | 50-200[6] | 100[6] | 100[6] | - | - |

| 5 | - | - | - | - | 12.5 | 12.5 |

| 6 | - | - | - | - | - | 12.5-25 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.

Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

VEGFR-2 Kinase Assay

This assay measures the ability of the compounds to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

-

Reaction Setup: The assay is typically performed in a 96-well plate containing VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Inhibitor Addition: The this compound derivatives at various concentrations are added to the wells.

-

Incubation: The reaction mixture is incubated to allow for the phosphorylation reaction to occur.

-

Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The following diagram outlines the general workflow for evaluating the anticancer activity of this compound derivatives.

Antimicrobial Susceptibility Testing

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Serial twofold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The research highlighted in this guide demonstrates their potent anticancer and antimicrobial activities, underpinned by mechanisms such as VEGFR-2 inhibition and apoptosis induction. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet needs in the treatment of cancer and infectious diseases.

References

- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 3-methylbenzofuran, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details various synthetic routes, presenting quantitative data in a structured format, and offers detailed experimental protocols for key methods. Mechanistic insights are illustrated through signaling pathway diagrams to facilitate a deeper understanding of the reaction dynamics.

Synthesis via Intramolecular Cyclization of α-Aryloxy Ketones

A prevalent and classical approach to the synthesis of this compound involves the intramolecular cyclization of an α-aryloxy ketone. This method typically proceeds via a base-catalyzed condensation reaction.

Mechanism of Reaction

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of an o-hydroxyaryl ketone derivative by a base, typically potassium carbonate. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, leading to the formation of an intermediate. Subsequent cyclization and dehydration yield the this compound ring system.

Caption: Base-catalyzed intramolecular cyclization for this compound synthesis.

Experimental Protocol

Synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one:

To a solution of o-hydroxyacetophenone (16.6 mmol) and chloroacetone (16.6 mmol) in acetonitrile (B52724) (30 mL), potassium carbonate (33.2 mmol) is added. The mixture is heated at 80°C and stirred for 48–96 hours. After completion, the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.[1]

Note: The direct synthesis of this compound via this method often yields 2-acyl-3-methylbenzofuran. A subsequent de-acylation step would be required to obtain the parent this compound.

Acid-Catalyzed Dehydrative Cyclization

This method involves the cyclization of an α-phenoxy ketone precursor under strong acidic conditions.

Mechanism of Reaction

The reaction is initiated by the protonation of the carbonyl oxygen of the α-phenoxy ketone, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack of the activated carbonyl group on the electron-rich aromatic ring of the phenol. Subsequent dehydration leads to the formation of the furan (B31954) ring, yielding the this compound product.[2][3]

Caption: Acid-catalyzed dehydrative cyclization for this compound synthesis.

Experimental Protocol

Synthesis of 2-Methyl-3-phenylbenzofuran (as an example):

To a solution of 1-phenyl-2-phenoxypropan-1-one (1.0 mmol) in dichloromethane (B109758) (10 mL) at 0°C, Eaton's reagent (5 mL) or Polyphosphoric acid (5 g) is slowly added. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-methyl-3-phenylbenzofuran.[4]

Dehydrogenative Cyclization of 2-Ethylphenol (B104991)

This method provides a direct route to this compound from a readily available starting material.

Mechanism of Reaction

The mechanism of this reaction often involves a catalyst, such as a transition metal complex, that facilitates the dehydrogenation of the ethyl side chain and the phenolic hydroxyl group. This is followed by an intramolecular cyclization to form the benzofuran (B130515) ring. The exact mechanism can vary depending on the catalyst and reaction conditions employed.

Caption: Dehydrogenative cyclization of 2-ethylphenol.

Experimental Protocol

A specific experimental protocol for the direct synthesis of this compound from 2-ethylphenol with high yield is not extensively detailed in the provided search results. However, related transformations suggest that this can be achieved using various catalytic systems, often at elevated temperatures.

Perkin Rearrangement

The Perkin rearrangement is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. While not a direct route to this compound, it is a significant synthesis of a key precursor.

Mechanism of Reaction

The reaction involves the base-catalyzed ring fission of a 3-halocoumarin to form a phenoxide anion. This is followed by an intramolecular nucleophilic attack of the phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.[5][6]

Caption: Mechanism of the Perkin rearrangement for benzofuran synthesis.

Experimental Protocol

Microwave-Assisted Perkin Rearrangement:

3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.167 mmol) is added to a microwave vessel with ethanol (B145695) (5 mL) and sodium hydroxide (B78521) (0.503 mmol). The vessel is sealed and subjected to microwave irradiation for 5 minutes at 300W and 79°C with stirring. After completion, the mixture is concentrated, and the crude product is dissolved in a minimum volume of water. The aqueous solution is acidified with 2M HCl, and the resulting precipitate is filtered, washed with water, and dried to yield the benzofuran-2-carboxylic acid.[5]

Intramolecular Wittig Reaction

The intramolecular Wittig reaction provides a versatile route to functionalized benzofurans.

Mechanism of Reaction

This reaction involves the formation of a phosphorus ylide, which then undergoes an intramolecular reaction with a carbonyl group (often an ester) to form the furan ring and triphenylphosphine (B44618) oxide. The key intermediate is a phosphonium (B103445) ylide generated in situ.

References

- 1. organicreactions.org [organicreactions.org]

- 2. sciforum.net [sciforum.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Photophysical Properties of Substituted 3-Methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the photophysical properties of substituted 3-methylbenzofuran derivatives. Benzofuran (B130515) scaffolds are of significant interest in medicinal chemistry and materials science due to their intrinsic fluorescence and biological activity. Understanding the influence of various substituents on the photophysical characteristics of the this compound core is crucial for the rational design of novel fluorescent probes, imaging agents, and potential therapeutic compounds. This document summarizes key quantitative data, details experimental methodologies for photophysical characterization, and illustrates the underlying principles and workflows.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that have garnered considerable attention for their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these molecules also exhibit inherent fluorescence, making them valuable scaffolds for the development of fluorescent probes for cellular imaging and diagnostics. The this compound core, in particular, offers a versatile platform for chemical modification to tune its photophysical and biological profiles.

The introduction of substituents at various positions on the benzofuran ring system can significantly alter the electronic distribution within the molecule, thereby influencing its absorption and emission properties. Electron-donating and electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield and lifetime. A systematic understanding of these structure-property relationships is essential for the targeted design of this compound derivatives with desired photophysical characteristics for specific applications.

This guide aims to consolidate the available data on the photophysical properties of substituted 3-methylbenzofurans, provide detailed experimental protocols for their characterization, and offer a clear visualization of the workflows and concepts involved.

Photophysical Properties of Substituted 3-Methylbenzofurans

The photophysical properties of this compound derivatives are highly dependent on the nature and position of the substituents on the benzofuran core. The following tables summarize the available quantitative data from the literature.

Table 1: Photophysical Data for Substituted this compound Derivatives in Cyclohexane

| Compound | Substituent (R) | λem (nm) | Quantum Yield (Φf) |

| 1a | 6-O-CH2-COOCH3 | 311.2 | 0.17 |

| 1b | 5-O-CH2-COOCH3 | 316.2 | 0.20 |

| 1c | 4-O-CH2-COOCH3 | 311.0 | 0.18 |

Data sourced from a study on blue fluorescent benzofuran derivatives. The quantum yields for these compounds are moderate.[4]

Table 2: Photophysical Data for Carbomethoxy-Substituted this compound Derivatives in Cyclohexane

| Compound | Substituent (R) | λem (nm) | Quantum Yield (Φf) |

| 2a | 6-O-CH2-COOCH3, 2-COOCH3 | 352.0 | 0.41 |

| 2b | 5-O-CH2-COOCH3, 2-COOCH3 | 362.4 | 0.55 |

| 2c | 4-O-CH2-COOCH3, 2-COOCH3 | 351.4 | 0.43 |

Data sourced from the same study as Table 1. The presence of a carbomethoxy group at the 2-position significantly enhances the fluorescence quantum yield.[4]

Experimental Protocols

Accurate determination of the photophysical properties of substituted this compound derivatives requires standardized experimental procedures. The following sections detail the methodologies for key photophysical measurements.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of the compounds, including the wavelengths of maximum absorption (λabs) and emission (λem).

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution. For fluorescence measurements, the absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

-

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of each diluted solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Emission Measurement:

-

Excite the sample at its λabs.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

Fluorescence Quantum Yield (Φf) Determination

Objective: To determine the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The comparative method using a well-characterized standard is commonly employed.[6][7]

Methodology:

-

Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

-

Materials:

-

The this compound derivative (sample).

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

-

Spectroscopic grade solvent.

-

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.

-

Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for each plot.

-

The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (ms / mr) * (ns² / nr²)

where:

-

Φr is the quantum yield of the reference.

-

ms and mr are the slopes of the plots for the sample and the reference, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions (if different solvents are used).

-

-

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a fast and sensitive detector (e.g., a microchannel plate photomultiplier), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the this compound derivative.

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

Measure the time difference between the excitation pulse and the arrival of the first emitted photon.

-

Repeat this process many times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay curve.

-

Fit the resulting decay data to a single or multi-exponential function to determine the fluorescence lifetime(s).

-

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the relationships between molecular structure and photophysical properties.

Conclusion

The photophysical properties of this compound derivatives can be effectively tuned through the strategic introduction of various substituents. The available data, although not exhaustive, clearly indicates that the presence and position of functional groups on the benzofuran scaffold have a profound impact on the emission wavelength and quantum efficiency. In particular, the addition of a carbomethoxy group at the 2-position has been shown to significantly enhance the fluorescence quantum yield.

Further systematic studies are warranted to build a comprehensive library of photophysical data for a wider range of substituted 3-methylbenzofurans. This will enable the development of predictive models for the rational design of novel fluorophores with tailored properties for applications in drug discovery, cellular imaging, and materials science. The experimental protocols detailed in this guide provide a standardized framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. agilent.com [agilent.com]

- 6. static.horiba.com [static.horiba.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

Computational and Theoretical Insights into 3-Methylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzofuran is a heterocyclic aromatic compound that serves as a core structural motif in a multitude of biologically active molecules and functional materials. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. A thorough understanding of the electronic and structural properties of the this compound core is paramount for the rational design of novel therapeutic agents and advanced materials.

This technical guide provides an in-depth overview of the computational and theoretical methodologies employed to elucidate the molecular characteristics of this compound. By leveraging powerful quantum chemical calculations, researchers can predict and analyze its geometry, electronic structure, and spectroscopic properties, thereby accelerating the discovery and development process. This document outlines the standard computational protocols, presents key quantitative data in a comparative format, and visualizes the logical workflows involved in the theoretical investigation of this important molecule.

I. Molecular Structure and Geometry

The foundational step in the computational analysis of this compound is the determination of its most stable three-dimensional conformation, which corresponds to the global minimum on its potential energy surface. This is achieved through geometry optimization, a process that systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

Data Presentation: Structural Parameters

Table 1: Optimized Bond Lengths of this compound

| Bond | Atom Pair | Typical Calculated Bond Length (Å) |

| Benzene Ring C-C | C-C | 1.39 - 1.41 |

| Furan Ring C-C | C-C | 1.37 - 1.45 |

| Furan Ring C-O | C-O | 1.36 - 1.38 |

| C-C (Methyl Bridge) | C-C(H3) | 1.50 - 1.52 |

| Methyl C-H | C-H | 1.09 - 1.10 |

| Aromatic C-H | C-H | 1.08 - 1.09 |

Table 2: Optimized Bond Angles of this compound

| Angle | Atom Triple | Typical Calculated Bond Angle (°) |

| Benzene Ring C-C-C | C-C-C | 119.0 - 121.0 |

| Furan Ring C-O-C | C-O-C | 105.0 - 107.0 |

| Furan Ring O-C-C | O-C-C | 109.0 - 111.0 |

| Furan Ring C-C-C | C-C-C | 106.0 - 108.0 |

| C-C-H (Methyl Group) | C-C-H | 109.0 - 111.0 |

| H-C-H (Methyl Group) | H-C-H | 108.0 - 110.0 |

II. Electronic Properties and Reactivity

The electronic properties of this compound dictate its reactivity and potential for intermolecular interactions, which are crucial for its biological activity and material applications. Key descriptors derived from computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Data Presentation: Electronic Parameters

Table 3: Calculated Electronic Properties of this compound

| Parameter | Typical Calculated Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.5 | Electron-donating ability; susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and kinetic stability; indicator of electronic transitions. |

III. Vibrational Spectroscopy: A Theoretical and Experimental Comparison

Vibrational frequency analysis is a vital computational step that serves two main purposes: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be directly compared with experimental data to validate the computational model.

Data Presentation: Key Vibrational Frequencies

The table below presents a comparison of theoretically calculated and experimentally observed vibrational frequencies for characteristic functional groups in this compound. Discrepancies between theoretical and experimental values are expected due to factors such as the gas-phase nature of the calculations versus the condensed-phase experimental conditions and the harmonic approximation used in the calculations.

Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H Stretching (Aromatic) | C-H | 3050 - 3150 | ~3060 - 3100 |

| C-H Stretching (Methyl) | -CH₃ | 2900 - 3000 | ~2920 - 2980 |

| C=C Stretching (Aromatic) | C=C | 1500 - 1650 | ~1550 - 1620 |

| C-O-C Stretching (Ether) | C-O-C | 1200 - 1300 | ~1230 - 1270 |

| C-H Bending (Methyl) | -CH₃ | 1350 - 1470 | ~1375 - 1460 |

| Out-of-Plane C-H Bending | C-H | 700 - 900 | ~740 - 880 |

IV. Experimental Protocols: A Computational Approach

The following section details a standard and robust protocol for the computational investigation of this compound using Density Functional Theory (DFT), a widely adopted method that offers an excellent balance of accuracy and computational cost for molecules of this size.

A. Geometry Optimization and Frequency Analysis

-

Software: Gaussian 09 or a more recent version is the standard software package for these calculations.

-

Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a well-validated and commonly used choice for organic molecules.[1][2]

-

Basis Set: The Pople-style basis set, specifically 6-311++G(d,p), is frequently employed. This basis set provides a good description of the electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to account for non-spherical electron density.[2]

-

Procedure:

-

The initial molecular structure of this compound is built using a molecular modeling program (e.g., GaussView).

-

A geometry optimization calculation is performed without symmetry constraints to locate the minimum energy structure.

-

Following optimization, a vibrational frequency calculation is carried out at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

B. Electronic Property Calculation

-

Software: The same software package (Gaussian) is used.

-

Methodology: Using the optimized geometry from the previous step, a single-point energy calculation is performed.

-

Analysis: The output of this calculation provides the energies of the molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap is then calculated as the energy difference between these two orbitals. Further analysis, such as Natural Bond Orbital (NBO) analysis, can also be performed to investigate charge distribution and intramolecular interactions.

V. Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships in the computational study of this compound.

Caption: Workflow of a typical computational chemistry study.

Caption: Relationship between theoretical calculations and experimental validation.

Conclusion

Computational and theoretical studies provide an indispensable framework for understanding the fundamental properties of this compound. Through the application of robust methodologies such as Density Functional Theory, researchers can gain predictive insights into the molecule's geometry, electronic structure, and spectroscopic characteristics. This knowledge is instrumental in guiding the synthesis of novel derivatives with enhanced biological activities and desired material properties. The synergy between theoretical predictions and experimental validation, as outlined in this guide, represents a powerful paradigm in modern chemical research and drug development, enabling a more efficient and targeted approach to scientific discovery.

References

The 3-Methylbenzofuran Scaffold: A Privileged Core in Natural Products and a Promising Template for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-methylbenzofuran scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetic analogues, exhibiting a broad spectrum of biological activities. This privileged structure has garnered significant attention in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of natural product analogues containing the this compound core, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Natural Occurrence and Biological Significance

While the 3-methylfuran (B129892) framework is present in various plant secondary metabolites, including menthofuran (B113398) and furanoeremophilane, the complete this compound core is also a key structural element in several bioactive natural products.[1] These compounds have been shown to confer host-plant resistance against insect pests, highlighting their ecological importance and potential for agricultural applications.[1][2] In the realm of human health, synthetic analogues of the this compound scaffold have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

Synthetic Approaches to this compound Analogues

The synthesis of this compound derivatives is a well-established area of organic chemistry, with several reliable methods available for the construction of this heterocyclic system. A common and versatile strategy involves the ring-closure reaction of a substituted o-hydroxyacetophenone with a suitable reagent like chloroacetone (B47974) or 2-bromoacetophenone (B140003).[3][5] Subsequent modifications of the core structure, such as bromination of the methyl group followed by nucleophilic substitution, allow for the introduction of diverse functionalities and the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6]

Biological Activities and Therapeutic Potential

Analogues bearing the this compound scaffold have been extensively investigated for their therapeutic potential, particularly in the field of oncology. These compounds have been shown to exert potent cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer and breast cancer.[7][8]

Anticancer Activity

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent molecular targets that have been identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[7][9]

VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several this compound analogues have been identified as potent inhibitors of VEGFR-2, thereby disrupting the downstream signaling cascade and suppressing tumor-induced angiogenesis.[7][8]

CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature of many cancers. Certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as potent type II inhibitors of CDK2.[9][10] By binding to the ATP-binding pocket of CDK2, these compounds prevent its activation and subsequent phosphorylation of target proteins, leading to cell cycle arrest, primarily at the G2/M phase, and ultimately apoptosis.[10][11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound analogues against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4c | A549 (Non-small cell lung) | MTT | 1.48 | [7] |

| 15a | NCI-H23 (Non-small cell lung) | MTT | 2.52 | [7] |

| 15c | NCI-H23 (Non-small cell lung) | MTT | 2.21 | [7] |

| 16a | NCI-H23 (Non-small cell lung) | MTT | 0.49 | [7] |

| 12b | A549 (Non-small cell lung) | MTT | 0.858 | [8] |

| 10d | MCF-7 (Breast cancer) | MTT | 2.07 | [8] |

| 9h | Panc-1 (Pancreatic cancer) | CDK2 Inhibition | 0.04091 | [9] |

| 11d | Panc-1 (Pancreatic cancer) | CDK2 Inhibition | 0.04170 | [9] |

| 11e | Panc-1 (Pancreatic cancer) | CDK2 Inhibition | 0.04688 | [9] |

| 13c | Panc-1 (Pancreatic cancer) | CDK2 Inhibition | 0.05263 | [9] |

Experimental Protocols

General Synthesis of 2-Benzoyl-3-methylbenzofuran (A Key Intermediate)

Procedure:

-

A mixture of 2'-hydroxyacetophenone (5 mmol), 2-bromoacetophenone (5 mmol), and potassium carbonate (6 mmol) is stirred in acetonitrile.[5]

-

The reaction mixture is heated to reflux for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the solvent is completely evaporated under reduced pressure.[5]

-

The resulting solid is washed with water, filtered, and dried.[5]

-

The crude product is then purified by crystallization from ethanol to yield the desired 2-benzoyl-3-methylbenzofuran.[5]

In Vitro Antiproliferative Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

The medium is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.[4]

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[4]

VEGFR-2 Kinase Inhibitory Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase. This is often done using a variety of formats, including ELISA-based assays or radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate peptide.

General Procedure (ELISA-based):

-

A plate is coated with a substrate that can be phosphorylated by VEGFR-2.

-

The test compound and VEGFR-2 enzyme are added to the wells.

-

ATP is added to initiate the kinase reaction.

-

After incubation, the reaction is stopped, and the wells are washed.

-

A specific antibody that recognizes the phosphorylated substrate is added.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the amount of phosphorylation, and a decrease in color indicates inhibition of VEGFR-2 by the test compound.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile core structure in the field of medicinal chemistry. The diverse biological activities exhibited by its natural and synthetic analogues, particularly in the realm of anticancer research, underscore its potential for the development of novel therapeutic agents. The established synthetic routes allow for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Future research in this area will likely focus on the development of more potent and selective analogues with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications beyond oncology. The continued investigation of the molecular mechanisms underlying the biological effects of these compounds will be crucial for their successful translation into clinical candidates.

References

- 1. Diversity‐Oriented Synthesis of Natural‐Product‐like Libraries Containing a 3‐Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity-Oriented Synthesis of Natural-Product-like Libraries Containing a this compound Moiety for the Discovery of New Chemical Elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 3-Methylbenzofuran Derivatives: A Technical Guide for Drug Development

Introduction

The benzofuran (B130515) scaffold, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are prevalent in nature and have been synthesized to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] Among these, the 3-methylbenzofuran core serves as a crucial structural motif, offering a versatile platform for the development of novel therapeutic agents.[6] The strategic placement of a methyl group at the 3-position influences the molecule's electronic and steric properties, providing a foundation for further functionalization to modulate biological activity.[6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-Alzheimer's activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, with studies revealing potent activity against various cancer cell lines, including non-small cell lung cancer, leukemia, and breast cancer.[7][8][9] The anticancer efficacy is largely dependent on the nature and position of substituents on the benzofuran ring system.

Structure-Activity Relationship (SAR) for Anticancer Activity

The antiproliferative activity of this compound derivatives is significantly influenced by the substituents at the C-2 and other positions of the benzofuran ring.

-

Substitution at C-2: Linking the this compound-2-carbohydrazide core to various aromatic aldehydes has yielded compounds with potent cytotoxic effects. For instance, a derivative with a para-methoxy group on a terminal phenyl ring showed the highest antiproliferative activity against the A549 non-small cell lung cancer cell line, with an IC50 value of 1.48 µM, which is comparable to the standard drug staurosporine (B1682477) (IC50 = 1.52 µM).[7][10]

-

Substitution at C-3: Replacing the 3-methyl group with a 3-(morpholinomethyl) group has been shown to boost cytotoxic activity against the A549 cell line.[7]

-

Halogenation: The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been found to increase cytotoxicity.[8]

-

Hybrid Molecules: Fusing the benzofuran scaffold with other biologically active moieties like benzene-sulfonamide, quinazolinone, or imidazole (B134444) has been explored to create hybrid molecules with enhanced anticancer profiles.[3]

-

Mechanism of Action: Several this compound derivatives have been found to exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7][11][12] Some derivatives also induce apoptosis and cause cell cycle arrest in cancer cells.[7][13]

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | 3-methyl, 2-(arylhydrazono)acetyl, p-methoxy on phenyl | A549 | 1.48 | [7] |

| 15a | 3-(morpholinomethyl), 2-(arylhydrazono)acetyl | NCI-H23 | 2.52 | [7] |

| 15c | 3-(morpholinomethyl), 2-(arylhydrazono)acetyl | NCI-H23 | 2.21 | [7] |

| 16a | 3-(morpholinomethyl), 2-(arylhydrazono)acetyl | NCI-H23 | 0.49 | [7] |

| Staurosporine | (Reference Drug) | A549 | 1.52 | [7] |

| Staurosporine | (Reference Drug) | NCI-H23 | 1.24 | [12] |

| 1c | Brominated derivative | K562 (Leukemia) | Significant | [8] |

| 1e | Brominated derivative | K562 (Leukemia) | Significant | [8] |

| 2d | Brominated derivative | HeLa (Cervix) | Significant | [8] |

| 3a | Brominated derivative | MOLT-4 (Leukemia) | Significant | [8] |

| 3d | Brominated derivative | MOLT-4 (Leukemia) | Significant | [8] |

Experimental Protocols

1. MTT Assay for Antiproliferative Activity: [7]

-

Cell Seeding: Cancer cells (A549 and NCI-H23) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives and incubated for 48 hours.

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is discarded, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

2. VEGFR-2 Inhibitory Assay: [7][11]

-

Assay Principle: The assay is performed using an ELISA kit to measure the inhibitory effect of the compounds on the phosphorylation of VEGFR-2.

-

Procedure: The assay is carried out according to the manufacturer's instructions. Various concentrations of the test compounds are incubated with the VEGFR-2 enzyme and a substrate.

-

Detection: The amount of phosphorylated substrate is quantified by measuring the absorbance. The IC50 values are determined by plotting the percentage of inhibition versus the compound concentration.

3. Cell Cycle Analysis: [7]

-

Cell Treatment: Cancer cells are treated with the IC50 concentration of the test compounds for 48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at 4°C overnight.

-

Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

4. Apoptosis Assay (Annexin V-FITC/PI Dual Staining): [7][13]

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure: Cells treated with the test compounds are harvested and washed. They are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualization of a Key Signaling Pathway

Caption: VEGFR-2 signaling pathway inhibited by this compound derivatives.

Antimicrobial Activity